tert-butyl3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate
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Overview
Description
- is a chemical compound with the following structure:
- It is a water-soluble ligand used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
- The compound’s unique structure combines a triazole ring, an azetidine ring, and a tert-butyl ester group.
tert-butyl3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate: C20H34N10O3S
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the formation of the triazole and azetidine rings. Specific synthetic routes may vary, but copper-catalyzed click chemistry is commonly employed.
Reaction Conditions: The reaction typically occurs under mild conditions, using copper(I) catalysts and azide-alkyne substrates.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including click reactions, nucleophilic substitutions, and acid-base reactions.
Common Reagents and Conditions: Copper catalysts (such as BTTES or BTTAA), azides, alkynes, and mild solvents (e.g., water, DMF) are used.
Major Products: The major products depend on the specific reaction. For CuAAC, the product is a triazole-linked compound.
Scientific Research Applications
Chemistry: Used in bioconjugation, drug delivery, and materials science.
Biology: Enables site-specific labeling of biomolecules.
Industry: Bioorthogonal reactions for diagnostics and therapeutics.
Mechanism of Action
Targets: The compound interacts with azide- or alkyne-functionalized molecules.
Pathways: It facilitates bioconjugation by forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds: Other click chemistry ligands like BTTAA , 5-(1H-1,2,4-triazol-1-yl)nicotinic acid , and tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate .
Remember, this compound’s versatility makes it valuable in diverse scientific contexts
Properties
Molecular Formula |
C11H19N5O2 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(2-methyl-1,2,4-triazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19N5O2/c1-10(2,3)18-9(17)16-5-11(12,6-16)8-13-7-14-15(8)4/h7H,5-6,12H2,1-4H3 |
InChI Key |
HKXZDQSBRGDYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC=NN2C)N |
Origin of Product |
United States |
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